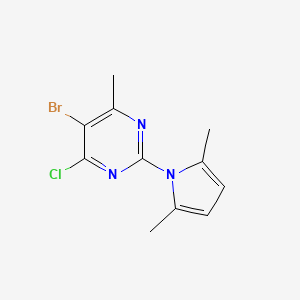
5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine
描述
5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with bromine, chlorine, and a pyrrole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine typically involves the reaction of 2,5-dimethylpyrrole with a suitable pyrimidine precursor. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The pyrrole moiety can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and pyrroles, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and antitubercular agent.
Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
作用机制
The mechanism of action of 5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pyrrole and pyrimidine rings play a crucial role in the binding affinity and specificity of the compound . The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
- 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine
- 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine
- 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine
Uniqueness
5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine is unique due to the presence of both bromine and chlorine substituents on the pyrimidine ring. This dual substitution enhances its reactivity and potential for further functionalization compared to similar compounds .
生物活性
5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine (CAS: 1013099-50-7) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This compound's unique structural features contribute to its interaction with biological targets, making it a subject of interest in drug design and discovery.
The molecular formula of the compound is CHBrClN with a molecular weight of approximately 300.58 g/mol. The compound exhibits a high purity level of 95% or more, making it suitable for various biological assays.
| Property | Value |
|---|---|
| Molecular Formula | CHBrClN |
| Molecular Weight | 300.58 g/mol |
| CAS Number | 1013099-50-7 |
| Purity | ≥95% |
Biological Activity
Research indicates that this compound exhibits significant anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer).
Anticancer Activity
-
Cell Viability Assays : The compound's cytotoxicity was assessed using the MTT assay, revealing IC values indicative of its potency against several cancer cell lines:
- A549 Cell Line : IC = 36.12 µM
- HeLa Cell Line : IC = 0.71 µM
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, disrupting cellular processes and leading to cell death. Morphological changes observed in treated cells support this mechanism.
- Molecular Docking Studies : Docking studies against key proteins such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) suggest that the compound may inhibit these pathways, further contributing to its anticancer effects.
Case Studies
Several case studies have highlighted the compound's potential:
Study 1: Antitumor Activity Evaluation
In a study by Xia et al., the synthesized derivatives of similar pyrimidine compounds showed significant antitumor activity with IC values ranging from 0.04 to 49.85 µM against various cancer cell lines, indicating that modifications in the pyrimidine structure can enhance biological activity .
Study 2: Structure-Activity Relationship
Research conducted on substituted analogues demonstrated that modifications at specific positions on the pyrimidine ring could significantly improve anticancer efficacy. For instance, derivatives with electron-withdrawing groups showed enhanced activity compared to their unsubstituted counterparts .
属性
IUPAC Name |
5-bromo-4-chloro-2-(2,5-dimethylpyrrol-1-yl)-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3/c1-6-4-5-7(2)16(6)11-14-8(3)9(12)10(13)15-11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXQHHHAWWSSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC(=C(C(=N2)Cl)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













